3,3'-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide]
Overview
Description
3,3’-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide] is a complex organic compound with the molecular formula C22H24N2O6S This compound is characterized by the presence of a sulfanediyl group linking two N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide moieties
Preparation Methods
The synthesis of 3,3’-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide] typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Chemical Reactions Analysis
3,3’-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its therapeutic potential in treating diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide] involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cholinesterases, preventing the breakdown of neurotransmitters . This inhibition can help in managing conditions like Alzheimer’s disease by maintaining higher levels of neurotransmitters in the brain .
Comparison with Similar Compounds
3,3’-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide] can be compared with other sulfonamide-based compounds:
Sulfamethoxazole: Another sulfonamide antibiotic, it has a simpler structure and is widely used in combination with trimethoprim.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound is a precursor in the synthesis of 3,3’-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide] and shares similar structural features.
The uniqueness of 3,3’-sulfanediylbis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide] lies in its dual benzodioxin moieties linked by a sulfanediyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c25-21(23-15-1-3-17-19(13-15)29-9-7-27-17)5-11-31-12-6-22(26)24-16-2-4-18-20(14-16)30-10-8-28-18/h1-4,13-14H,5-12H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXROXCHXQQLNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCSCCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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